molecular formula C14H17N3O B7473547 N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide

N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide

Cat. No. B7473547
M. Wt: 243.30 g/mol
InChI Key: IBKBEJREDNXTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide, also known as TTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TTA is a potent and selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.

Mechanism of Action

N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide acts as a selective modulator of PPARγ, which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. PPARγ activation leads to the transcription of genes involved in adipocyte differentiation, glucose uptake, and fatty acid metabolism. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide binds to PPARγ and induces a conformational change that enhances its transcriptional activity.
Biochemical and Physiological Effects:
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide also promotes lipolysis and inhibits adipocyte differentiation, which may help in the treatment of obesity. In addition, N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide in lab experiments is its high potency and selectivity for PPARγ. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to be more potent than other PPARγ agonists, such as rosiglitazone and pioglitazone. However, one limitation of using N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide is its low solubility in aqueous solutions, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide. One area of interest is the development of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide and its effects on other signaling pathways need to be further elucidated.

Synthesis Methods

The synthesis of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide involves the reaction of 3,5-dimethylpyrazole with benzoyl chloride in the presence of triethylamine. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to yield N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide. The purity of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide can be further improved using column chromatography.

Scientific Research Applications

N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and cancer. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been found to inhibit adipocyte differentiation and promote lipolysis, which may help in the treatment of obesity. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.

properties

IUPAC Name

N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-13(14(18)16(3)4)11(2)17(15-10)12-8-6-5-7-9-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKBEJREDNXTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide

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